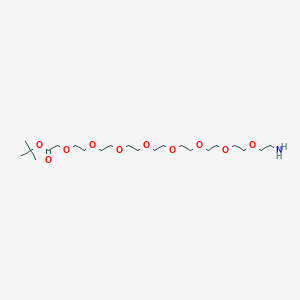
NH2-PEG8-C1-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-PEG8-C1-Boc: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is composed of a polyethylene glycol chain with eight ethylene glycol units, an amino group, and a tert-butyl carbamate (Boc) protecting group. This linker is crucial in the formation of PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NH2-PEG8-C1-Boc typically involves the following steps:
Polyethylene Glycol Chain Formation: The polyethylene glycol chain with eight ethylene glycol units is synthesized through the polymerization of ethylene oxide.
Amino Group Introduction: The terminal hydroxyl group of the polyethylene glycol chain is converted to an amino group through a series of reactions, including tosylation and nucleophilic substitution.
Boc Protection: The amino group is then protected with a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results, and the product is purified using techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The amino group in NH2-PEG8-C1-Boc can undergo nucleophilic substitution reactions with various electrophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: NH2-PEG8-C1-Boc is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies.
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade specific proteins, allowing researchers to study the effects of protein degradation on cellular processes.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents that leverage the PROTAC technology .
Wirkmechanismus
NH2-PEG8-C1-Boc functions as a linker in PROTAC molecules, which consist of two ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This selective degradation mechanism allows for precise control over protein levels within cells .
Vergleich Mit ähnlichen Verbindungen
NH2-PEG4-C1-Boc: A shorter polyethylene glycol chain with four ethylene glycol units.
NH2-PEG12-C1-Boc: A longer polyethylene glycol chain with twelve ethylene glycol units.
NH2-PEG8-C2-Boc: A similar compound with a different linker structure.
Uniqueness: NH2-PEG8-C1-Boc is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance is crucial for the efficient formation and function of PROTACs, making this compound a preferred choice for many applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20,23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQUOOZLWYEEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














